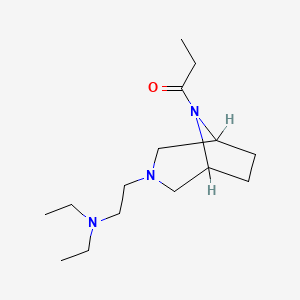
3-(2-(Diethylamino)ethyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s molecular formula is C15H29N3O, and it has a molecular weight of 267.417 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound . This process often starts with the preparation of an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various transformations, including cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives with different functional groups, while reduction can produce reduced forms with altered chemical properties .
Scientific Research Applications
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-azabicyclo[3.2.2]nonane: This compound has a similar bicyclic structure but differs in its chemical properties and biological activities.
8-azabicyclo[3.2.1]octane: Another related compound with a similar core structure, used in the synthesis of tropane alkaloids.
Uniqueness
3-[2-(Diethylamino)ethyl]-8-propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
63978-00-7 |
|---|---|
Molecular Formula |
C15H29N3O |
Molecular Weight |
267.41 g/mol |
IUPAC Name |
1-[3-[2-(diethylamino)ethyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C15H29N3O/c1-4-15(19)18-13-7-8-14(18)12-17(11-13)10-9-16(5-2)6-3/h13-14H,4-12H2,1-3H3 |
InChI Key |
ZUCYWASRHXWLPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2CCC1CN(C2)CCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















